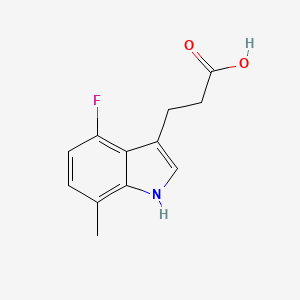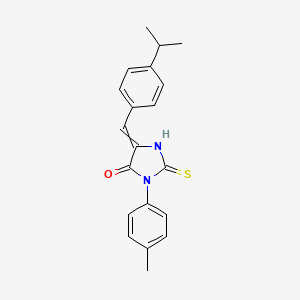
(5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of thioxoimidazolidinones This compound is characterized by its unique structure, which includes an isopropylbenzylidene group and a methylphenyl group attached to a thioxoimidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of 4-isopropylbenzaldehyde with 4-methylphenylthiourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-(4-tert-butylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one
- (5Z)-5-(4-ethylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one
- (5Z)-5-(4-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one
Uniqueness
(5Z)-5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the isopropylbenzylidene group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H20N2OS |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H20N2OS/c1-13(2)16-8-6-15(7-9-16)12-18-19(23)22(20(24)21-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,21,24) |
Clé InChI |
VIMAWNUZRXXTCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


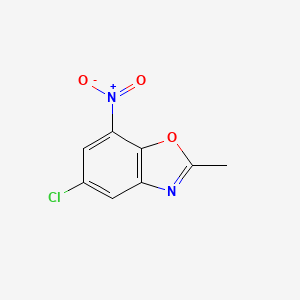
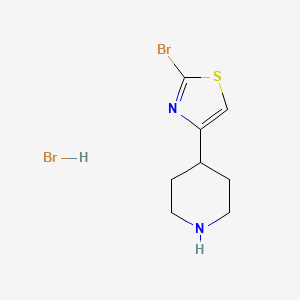

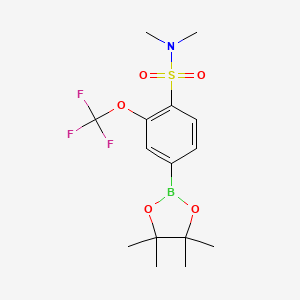
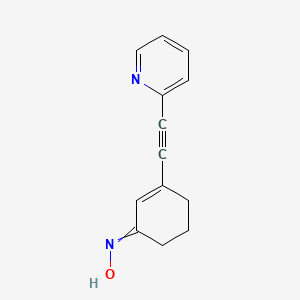
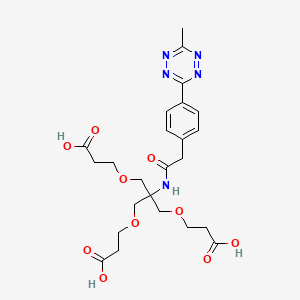
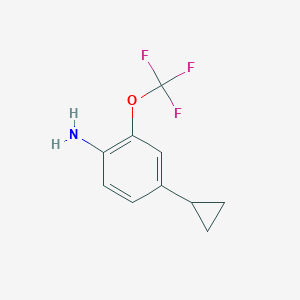
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
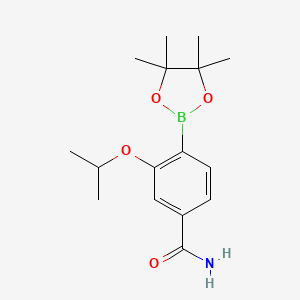
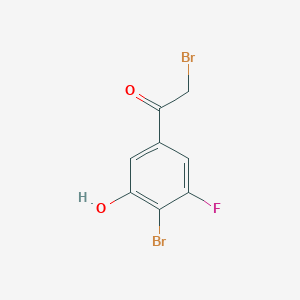
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
